molecular formula C16H23N3O3 B14774785 Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate

Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B14774785
M. Wt: 305.37 g/mol
InChI Key: QYLQUESVQLCWGO-UHFFFAOYSA-N
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Description

Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl carbamate group and an (S)-2-aminopropanoyl (alanine-derived) side chain. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of protease inhibitors or kinase-targeting agents. Key characteristics include:

  • Molecular Formula: C₁₇H₂₅N₃O₃
  • Molecular Weight: 319.40 g/mol
  • Purity: ≥97% (typical for intermediates) .
    The benzyl carbamate group acts as a protecting moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3

InChI Key

QYLQUESVQLCWGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminopropanoyl Group: This step often involves the use of protecting groups to ensure selective reactions.

    Attachment of the Benzyl Group: This is typically done through nucleophilic substitution reactions.

    Formation of the Carbamate Moiety: This step involves the reaction of the amine group with a suitable carbamoyl chloride or isocyanate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the specific oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbamate to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as alkoxides and amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

tert-Butyl ((R)-1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate

  • Key Differences :
    • Protecting Group : tert-Butyl instead of benzyl.
    • Molecular Formula : C₁₃H₂₅N₃O₃
    • Molecular Weight : 271.36 g/mol .
  • Lower molecular weight may improve solubility in non-polar solvents.

Benzyl ((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

  • Key Differences: Amino Acid Residue: (S)-2-amino-3-methylbutanoyl (valine-derived) replaces (S)-2-aminopropanoyl (alanine-derived). Carbamate Substituent: Ethyl instead of methyl. Molecular Formula: C₁₉H₂₉N₃O₃ Molecular Weight: 347.45 g/mol .
  • Functional Impact :
    • The valine side chain introduces a branched hydrophobic group, which could enhance target binding in lipophilic enzyme pockets.
    • Ethyl carbamate may alter metabolic stability compared to methyl.

Benzyl ((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

  • Key Differences :
    • Substitution Pattern : Carbamate linked via methylene (–CH₂–) instead of directly to pyrrolidine.
    • Molecular Formula : C₁₆H₂₃N₃O₃
    • Molecular Weight : 305.37 g/mol .
  • Reduced steric hindrance may facilitate synthetic modifications.

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate 1401666-23-6 C₁₇H₂₅N₃O₃ 319.40 Benzyl, methyl carbamate, alanine side chain
tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate 1401667-43-3 C₁₃H₂₅N₃O₃ 271.36 tert-Butyl, methyl carbamate, alanine
Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate 1401667-29-5 C₁₉H₂₉N₃O₃ 347.45 Benzyl, ethyl carbamate, valine side chain
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate 1354033-30-9 C₁₆H₂₃N₃O₃ 305.37 Benzyl, methylene-linked carbamate, alanine

Key Research Findings

  • Steric Effects : tert-Butyl carbamates exhibit longer half-lives in acidic media compared to benzyl analogs, making them preferable for oral drug formulations .
  • Amino Acid Side Chains: Valine-derived compounds show 20–30% higher binding affinity to hydrophobic enzyme pockets than alanine derivatives in preliminary assays .
  • Metabolic Stability : Ethyl carbamates are metabolized 50% slower than methyl analogs in hepatic microsome studies, suggesting improved pharmacokinetics .

Biological Activity

Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate, a compound with the molecular formula C₁₆H₂₃N₃O₃ and a molecular weight of approximately 305.37 g/mol, is recognized for its potential biological activities, particularly in pharmacology. This compound features a unique structure that includes a benzyl group , a pyrrolidine ring , and a carbamate moiety , which contribute to its interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to modulate enzyme activity through mechanisms such as competitive inhibition and allosteric modulation. These characteristics make it relevant for drug discovery and development, particularly in the context of enzyme kinetics and receptor binding mechanisms.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. Studies have demonstrated that it can act as either an inhibitor or an activator depending on the biological context. This dual functionality is crucial for understanding its pharmacological profile and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl (2,5-dioxopyrrolidin-3-yl)carbamatePyrrolidine ring, carbamateEnzyme inhibitor
(S)-Benzyl 3-(aminomethyl)pyrrolidinePyrrolidine ring, amineNeuroprotective effects
Benzyl methyl(2-(pyrrolidin-1-YL)ethyl)carbamatePyrrolidine ring, carbamateAntimicrobial properties

This comparison highlights the distinct biological activities associated with each compound, emphasizing how structural variations can influence their pharmacological effects.

Case Study 1: Enzyme Interaction

A study focusing on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity at micromolar concentrations. The study utilized high-throughput screening methods to assess its binding affinity and selectivity against various targets, demonstrating its potential as a lead compound in drug development .

Case Study 2: In Vivo Efficacy

Another research effort investigated the in vivo efficacy of this compound in animal models. The results indicated that treatment with this compound led to significant improvements in conditions related to enzyme dysregulation. The study provided insights into the pharmacodynamics of the compound and its potential therapeutic applications in metabolic disorders .

Q & A

What are the key considerations for designing a synthetic route for Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate?

Level: Advanced
Answer:
Synthetic routes for this compound require precise stereochemical control due to the (R) and (S) configurations at the pyrrolidine and propanoyl moieties, respectively. A multi-step approach is typically employed:

  • Step 1: Chiral resolution of pyrrolidin-3-yl intermediates, as seen in related compounds like (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol .
  • Step 2: Coupling of the resolved pyrrolidine with (S)-2-aminopropanoic acid derivatives using carbamate-protecting groups (e.g., benzyloxycarbonyl) to prevent unwanted side reactions .
  • Step 3: Final deprotection and purification via column chromatography (e.g., CH2Cl2/MeOH gradients) .
    Critical Parameters:
  • Use of chiral auxiliaries or catalysts to maintain stereochemical integrity.
  • Monitoring reaction progress with LC-MS or TLC to avoid racemization.

How can researchers validate the stereochemical purity of this compound?

Level: Basic
Answer:
Stereochemical validation involves:

  • 1H/13C NMR: Analysis of coupling constants (e.g., vicinal protons in pyrrolidine) and NOE experiments to confirm spatial arrangements .
  • Chiral HPLC: Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Optical Rotation: Comparison with literature values for resolved intermediates like (S)-1-Benzyl-3-methylaminopyrrolidine .
    Example: For a related carbamate, optical rotation [α]D = +15.6° (c = 1, CHCl3) confirmed stereopurity .

What analytical methods are recommended for assessing the compound’s stability under experimental conditions?

Level: Advanced
Answer:
Stability studies should focus on:

  • Thermal Stability: TGA/DSC analysis to determine decomposition temperatures (e.g., >150°C for similar carbamates ).
  • Hydrolytic Stability: Incubation in buffered solutions (pH 1–12) followed by HPLC quantification of degradation products .
  • Oxidative Stability: Exposure to H2O2 or radical initiators (e.g., AIBN) to simulate oxidative stress .
    Key Insight: Benzyl carbamates are prone to hydrolysis under acidic conditions; stability in neutral buffers (pH 7.4) is critical for biological assays .

How can researchers resolve contradictions in biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., IC50 variations) may arise from:

  • Purity Issues: Trace impurities (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions: Differences in buffer composition, temperature, or cell lines. Standardize protocols using controls like galanthamine for cholinesterase inhibition assays .
  • Stereochemical Drift: Re-test resolved enantiomers to confirm activity correlates with intended configuration .

What strategies optimize the yield of the final coupling step in synthesis?

Level: Advanced
Answer:
Yield optimization hinges on:

  • Activation of Carboxylic Acids: Use DCC/DMAP or HATU for efficient coupling with pyrrolidine amines .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while minimizing side reactions .
  • Temperature Control: Reactions at 0–25°C prevent epimerization of chiral centers .
    Case Study: A similar carbamate synthesis achieved 59% yield using HATU and DIPEA in DMF .

How does the methyl group on the carbamate influence the compound’s physicochemical properties?

Level: Basic
Answer:
The methyl group:

  • Lipophilicity: Increases logP by ~0.5 units compared to unmethylated analogs, enhancing membrane permeability (calculated via ChemAxon) .
  • Metabolic Stability: Reduces susceptibility to esterase-mediated hydrolysis compared to ethyl or benzyl groups .
  • Steric Effects: May hinder binding in enzyme active sites, as observed in SAR studies of cholinesterase inhibitors .

What precautions are necessary for safe handling and storage of this compound?

Level: Basic
Answer:

  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential dust formation .
  • Storage: Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Disposal: Follow hazardous waste protocols for carbamates, including incineration or alkaline hydrolysis .

How can researchers design SAR studies to explore the role of the pyrrolidine ring?

Level: Advanced
Answer:
SAR strategies include:

  • Ring Modifications: Synthesize analogs with substituted pyrrolidines (e.g., 3-fluoro or 4-hydroxy) to assess steric/electronic effects .
  • Comparative Binding Assays: Test inhibition against targets like AChE/BChE using isothermal titration calorimetry (ITC) .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict interactions with active sites .
    Example: A study on benzene-based carbamates identified that 3-chloro substitution improved selectivity by 10-fold .

What are the limitations of using this compound in in vivo studies?

Level: Advanced
Answer:
Key limitations include:

  • Bioavailability: High molecular weight (~350 g/mol) and polar surface area (>80 Ų) may limit absorption .
  • Metabolic Clearance: Benzyl carbamates are substrates for CYP450 enzymes; consider co-administering CYP inhibitors .
  • Toxicity: Monitor for off-target effects in preliminary toxicity screens (e.g., hepatocyte viability assays) .

How can researchers address low solubility in aqueous buffers during biological assays?

Level: Basic
Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment: Solubilize in mildly acidic buffers (pH 5–6) if the compound contains basic amines .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for transient solubility .

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